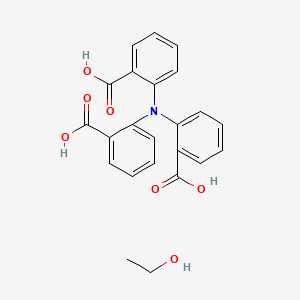
2,2',2''-Nitrilotribenzoic acid--ethanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘-Nitrilotribenzoic acid–ethanol (1/1) is a chemical compound that consists of 2,2’,2’‘-nitrilotribenzoic acid and ethanol in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of 2,2’,2’'-nitrilotribenzoic acid is C21H15NO6, and it has a molecular weight of 377.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-nitrilotribenzoic acid typically involves the reaction of benzoic acid derivatives with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2,2’,2’'-nitrilotribenzoic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’,2’'-nitrilotribenzoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of 2,2’,2’'-nitrilotribenzoic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2’,2’'-Nitrilotribenzoic acid–ethanol (1/1) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,2’'-nitrilotribenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
p-Hydroxybenzoic acid, compound with 2,2’,2’'-nitrilotriethanol (11): This compound shares structural similarities with 2,2’,2’'-nitrilotribenzoic acid but has different functional groups and properties.
2-Nitrobenzoic acid: Another related compound, 2-nitrobenzoic acid, has a nitro group and carboxylic acid group, making it chemically similar but distinct in reactivity and applications.
Uniqueness
2,2’,2’'-Nitrilotribenzoic acid–ethanol (1/1) is unique due to its specific combination of nitrilotribenzoic acid and ethanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
496867-37-9 |
|---|---|
Molecular Formula |
C23H21NO7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid;ethanol |
InChI |
InChI=1S/C21H15NO6.C2H6O/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28;1-2-3/h1-12H,(H,23,24)(H,25,26)(H,27,28);3H,2H2,1H3 |
InChI Key |
XFFPTBVGQFVFST-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


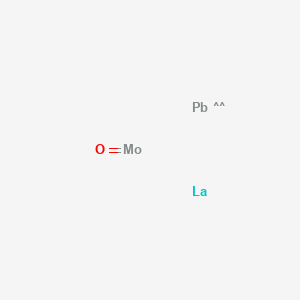

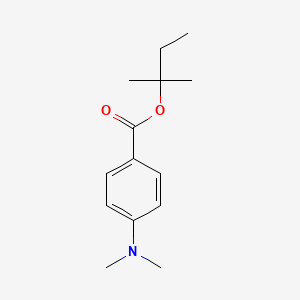



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
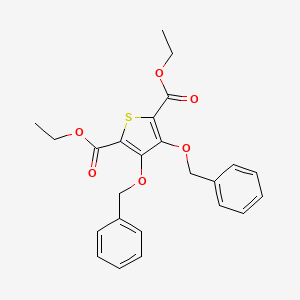
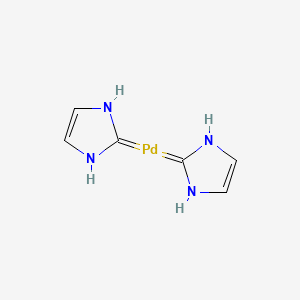
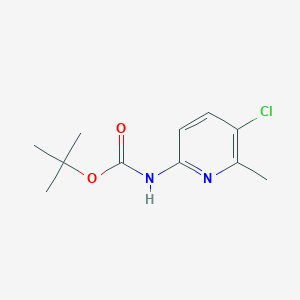
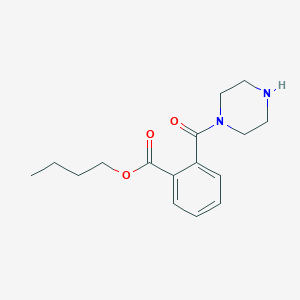

![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
